2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene
Overview
Description
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H10BrF and its molecular weight is 217.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Pathways and Optimization
Synthesis Processes: 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene has been synthesized from various starting materials, such as 3,4-dimethylbenzenamine and p-xylene, through processes involving nitration, reduction, diazotization, and bromination (Guo, 2009); (Song, 2007). Factors such as raw material rate, reaction time, and temperature have been studied to optimize the synthesis process.
Structural Characterization: The structures of the synthesized compounds have been characterized using techniques like GC-MS, and 1HNMR (Guo, 2009); (Song, 2007).
Crystallography and Molecular Interactions
Molecular Structure and Bonding
Crystal Structures: Studies have revealed how molecules of similar structures, such as methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate, form different types of molecular aggregates and dimers, influenced by the presence of substituents like bromomethyl groups (Ebersbach, Seichter, & Mazik, 2022).
Molecular Association: The presence of donor/acceptor substituents leads to molecular associations in crystals, forming complex networks comprising bonds like C—H⋯O=C, and Br⋯Br bonds of type I and II (Ebersbach, Seichter, & Mazik, 2022).
Chemical Transformations and Derivatives
Reactivity and Derivative Formation
Chemical Reactivity: The compound's reactivity under different conditions has been explored, leading to the isolation of various bromination products. It has been used to synthesize sulfur-containing quinone derivatives, indicating its versatility in chemical transformations (Aitken, Jethwa, Richardson, & Slawin, 2016).
Conversion into Sulfur-functionalized Benzoquinones: The bis(bromomethyl)-derivatives have been used as precursors to create sulfur-functionalized benzoquinones, showcasing the potential for creating complex organic compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDMAKFLLWGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627484 | |
Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200799-19-5 | |
Record name | 2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.